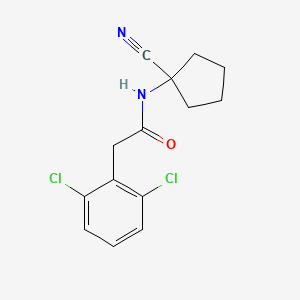![molecular formula C13H17N B2635888 [3-(3-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine CAS No. 2287333-63-3](/img/structure/B2635888.png)
[3-(3-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-(3-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine, commonly known as MBP, is a chemical compound that belongs to the class of psychoactive substances. It is a potent and selective agonist of the trace amine-associated receptor 1 (TAAR1), which is a G protein-coupled receptor that is expressed in the brain and other tissues. MBP has been the subject of extensive scientific research due to its potential applications in the field of neuroscience and pharmacology.
作用機序
MBP exerts its effects by binding to and activating the [3-(3-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine receptor, which is expressed in the brain and other tissues. Activation of [3-(3-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine leads to the release of neurotransmitters such as dopamine, norepinephrine, and serotonin, which are involved in the regulation of mood, cognition, and behavior. MBP has been shown to be a potent and selective agonist of [3-(3-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine, with a high affinity for the receptor.
生化学的および生理学的効果
MBP has been shown to have a wide range of biochemical and physiological effects on the central nervous system. It has been shown to increase dopamine and norepinephrine release in the prefrontal cortex and striatum, which are regions of the brain involved in cognitive function and reward processing. MBP has also been shown to enhance cognitive function, including working memory, attention, and executive function. Additionally, MBP has been shown to reduce anxiety and depression-like behaviors in animal models.
実験室実験の利点と制限
MBP has several advantages for use in laboratory experiments. It is a potent and selective agonist of [3-(3-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine, which allows for the precise manipulation of the receptor. MBP has also been shown to have a wide range of effects on the central nervous system, making it a useful tool for investigating the role of [3-(3-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine in various neurological processes. However, there are also limitations to the use of MBP in laboratory experiments. It is a complex molecule that requires specialized equipment and expertise for its synthesis and handling. Additionally, the effects of MBP on the central nervous system can be difficult to interpret due to its complex mechanism of action.
将来の方向性
There are several potential future directions for research involving MBP. One area of interest is the development of novel drugs that target [3-(3-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine for the treatment of addiction, depression, and other neurological disorders. Another area of interest is the investigation of the role of [3-(3-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine in the regulation of mood, cognition, and behavior. Additionally, further research is needed to fully understand the biochemical and physiological effects of MBP on the central nervous system. Overall, the potential applications of MBP in the field of neuroscience and pharmacology make it an exciting area of research for the future.
合成法
The synthesis of MBP involves the reaction of 3-methylphenylacetonitrile with bicyclo[1.1.1]pentane-1-carboxaldehyde in the presence of sodium triacetoxyborohydride as a reducing agent. The resulting product is then treated with hydrochloric acid to obtain MBP in its hydrochloride salt form. The synthesis of MBP is a complex process that requires specialized equipment and expertise.
科学的研究の応用
MBP has been the subject of extensive scientific research due to its potential applications in the field of neuroscience and pharmacology. It has been shown to have a wide range of effects on the central nervous system, including increasing dopamine and norepinephrine release, enhancing cognitive function, and reducing anxiety and depression. MBP has also been investigated for its potential as a treatment for addiction, schizophrenia, and other neurological disorders.
特性
IUPAC Name |
[3-(3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N/c1-10-3-2-4-11(5-10)13-6-12(7-13,8-13)9-14/h2-5H,6-9,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STQQKKOYBSKSLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C23CC(C2)(C3)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(3-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-allyl-N-(2-methoxyphenethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2635805.png)
![N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2635806.png)


![8-(3-((2-ethoxyphenyl)amino)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2635810.png)
![(Z)-2-Cyano-3-(3,5-dichlorophenyl)-3-hydroxy-N-[[4-(trifluoromethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2635812.png)
![(E)-4-methyl-N-(2-(2-(3-methylbenzo[d]thiazol-2(3H)-ylidene)hydrazinyl)-2-oxoethyl)benzenesulfonamide](/img/structure/B2635813.png)
![1-ethyl-3-[(4-methylpiperidino)carbonyl]-4lambda~6~,1,2-benzothiadiazine-4,4(1H)-dione](/img/structure/B2635814.png)
![N-(4-hydroxyphenyl)-2-[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetamide](/img/structure/B2635816.png)

![3-(4-fluorobenzenesulfonyl)-1-[4-(1H-pyrrol-1-yl)benzoyl]piperidine](/img/structure/B2635821.png)
![N-(5-methyl-4-phenylthiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2635824.png)
![(4-Bromophenyl)-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2635827.png)
![Methyl 5-{[(4-methylphenyl)sulfonyl]amino}-1-benzothiophene-2-carboxylate](/img/structure/B2635828.png)